molecular formula C16H19N3O4 B10977409 Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate CAS No. 727374-12-1

Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate

货号: B10977409
CAS 编号: 727374-12-1
分子量: 317.34 g/mol
InChI 键: UNJFTJROBXMBIH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-(5-(叔丁基)异恶唑-3-基)脲基)苯甲酸甲酯是一种复杂的 有机化合物,其特征在于异恶唑环、脲部分和苯甲酸酯。

属性

CAS 编号

727374-12-1

分子式

C16H19N3O4

分子量

317.34 g/mol

IUPAC 名称

methyl 2-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]benzoate

InChI

InChI=1S/C16H19N3O4/c1-16(2,3)12-9-13(19-23-12)18-15(21)17-11-8-6-5-7-10(11)14(20)22-4/h5-9H,1-4H3,(H2,17,18,19,21)

InChI 键

UNJFTJROBXMBIH-UHFFFAOYSA-N

规范 SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2C(=O)OC

溶解度

16.1 [ug/mL] (The mean of the results at pH 7.4)

产品来源

United States

准备方法

Cycloaddition Approach

Isoxazole rings are commonly synthesized via [3+2] cycloaddition between nitrile oxides and alkynes. For 5-(tert-butyl)isoxazol-3-amine:

  • Nitrile Oxide Formation :

    • Reaction of tert-butylacetylene with hydroxylamine hydrochloride yields the corresponding oxime.

    • Oxidation with chloramine-T generates the nitrile oxide.

  • Cycloaddition :

    • The nitrile oxide reacts with a terminal alkyne (e.g., propargylamine) under thermal or catalytic conditions to form the isoxazole ring.

Example Conditions :

StepReagents/ConditionsYield
Nitrile Oxide FormationHydroxylamine HCl, EtOH, reflux, 4 h75%
CycloadditionPropargylamine, CuI, DMF, 80°C, 12 h68%

Urea Bond Formation Strategies

Carbamoyl Chloride Coupling

The reaction of methyl 2-aminobenzoate with 5-(tert-butyl)isoxazol-3-carbamoyl chloride is a direct route:

  • Carbamoyl Chloride Synthesis :

    • Phosgene or triphosgene reacts with 5-(tert-butyl)isoxazol-3-amine in dichloromethane at 0°C.

  • Coupling Reaction :

    • The carbamoyl chloride is treated with methyl 2-aminobenzoate in the presence of a base (e.g., triethylamine).

Optimized Protocol :

ParameterValue
SolventDichloromethane
BaseTriethylamine (2 equiv)
Temperature0°C → RT, 12 h
Yield62%

HATU-Mediated Coupling

Modern peptide coupling reagents like HATU enable urea formation under mild conditions:

  • Activation :

    • 5-(tert-Butyl)isoxazol-3-amine is activated with HATU and DIEA in DMF.

  • Nucleophilic Attack :

    • Methyl 2-aminobenzoate reacts with the activated intermediate.

Representative Data :

ReagentEquivRole
HATU1.2Activator
DIEA3.0Base
SolventDMFPolar aprotic
Yield58%

Esterification and Protecting Group Strategies

Late-Stage Esterification

If the benzoic acid precursor is used, esterification can be performed post-urea formation:

  • Acid to Ester Conversion :

    • Treatment with methanol and sulfuric acid under reflux.

Conditions from Analogous Systems :

AcidReagentTimeYield
2-(3-(5-(tert-Butyl)isoxazol-3-yl)ureido)benzoic acidMeOH, H2SO4, reflux, 18 h94%

Early-Stage Ester Protection

Methyl 2-aminobenzoate is commercially available, but if synthesized in-house:

  • Methylation :

    • 2-Aminobenzoic acid is treated with thionyl chloride to form the acid chloride, followed by methanol quenching.

Typical Procedure :

StepReagentsTemperatureYield
Acid ChlorideSOCl2, DMF (cat.)Reflux, 2 h89%
EsterificationMeOH, 0°C → RT1 h95%

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel with gradients of ethyl acetate/hexane (20–50%).

  • HPLC : Reverse-phase C18 columns for final purification (acetonitrile/water).

Spectroscopic Data

  • 1H NMR (CDCl3): δ 8.15 (s, 1H, isoxazole-H), 7.47 (d, J=8.5 Hz, 1H, benzoate-H), 3.90 (s, 3H, OCH3).

  • LCMS : m/z 317.3 [M+H]+ (calculated for C16H18N3O4: 317.13).

Challenges and Optimization Opportunities

Steric Hindrance

The tert-butyl group on the isoxazole impedes coupling reactions, necessitating:

  • Higher reagent equivalents (1.2–1.5 equiv of HATU).

  • Prolonged reaction times (12–24 h).

Urea Hydrolysis Risk

Basic conditions during workup may hydrolyze the urea bond. Mitigation strategies include:

  • Neutral pH extraction (pH 7–8).

  • Avoidance of aqueous bases during purification .

化学反应分析

反应类型

2-(3-(5-(叔丁基)异恶唑-3-基)脲基)苯甲酸甲酯可以进行各种化学反应,包括:

常用试剂和条件

主要产物

根据使用的特定反应条件和试剂,这些反应形成的主要产物包括各种取代的异恶唑、胺和恶唑

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate. For instance, derivatives with isoxazole rings have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Isoxazole Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus5.19 µM
Compound BEscherichia coli4.50 µM
This compoundTBDTBD

Note: Data for this compound is currently under investigation.

The emergence of bacterial resistance necessitates the development of new antimicrobial agents with unique mechanisms of action. Compounds featuring the isoxazole structure have been identified as promising candidates due to their ability to disrupt bacterial cell functions.

Anticancer Potential

The anticancer activity of this compound has also been explored in preclinical studies. The compound's structure suggests it may inhibit specific pathways involved in tumor growth.

Table 2: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
Compound CHCT-116 (colon cancer)4.12
Compound DMCF-7 (breast cancer)TBD
This compoundTBDTBD

The design of novel compounds targeting cancer cells aims to improve efficacy while minimizing side effects, particularly in resistant cases. The urea and isoxazole components may interact with cellular targets involved in proliferation and apoptosis.

Case Study 1: Antibacterial Efficacy

A study investigated a series of isoxazole derivatives for their antibacterial properties, revealing that certain substitutions significantly enhanced activity against resistant strains. This compound's potential was highlighted as part of this series, warranting further exploration.

Case Study 2: Anticancer Screening

In another study focusing on compounds with similar structures, researchers evaluated their efficacy against various cancer cell lines. The results indicated that modifications to the isoxazole ring could enhance anticancer properties, suggesting that this compound could be optimized for better therapeutic outcomes.

作用机制

2-(3-(5-(叔丁基)异恶唑-3-基)脲基)苯甲酸甲酯的作用机制与其与特定分子靶标的相互作用有关。异恶唑环可以与酶和蛋白质相互作用,可能抑制它们的活性。脲部分可以与生物分子形成氢键,增强其结合亲和力。 苯甲酸酯可以促进化合物进入细胞,使其在细胞内发挥作用

相似化合物的比较

类似化合物

  • 2-(3-(5-甲基异恶唑-3-基)脲基)苯甲酸甲酯
  • 2-(3-(5-乙基异恶唑-3-基)脲基)苯甲酸甲酯
  • 2-(3-(5-苯基异恶唑-3-基)脲基)苯甲酸甲酯

独特性

2-(3-(5-(叔丁基)异恶唑-3-基)脲基)苯甲酸甲酯由于叔丁基的存在而独一无二,叔丁基可以增强其亲脂性,并可能改善其药代动力学性质。 这种结构特征使其区别于其他类似化合物,并可能有助于其特定的生物活性

生物活性

Methyl 2-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)benzoate, with CAS number 727374-12-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O4C_{16}H_{19}N_{3}O_{4}, and it has a molecular weight of 317.34 g/mol. The compound features a benzoate moiety linked to a urea group and an isoxazole ring, which are significant for its biological interactions.

Research indicates that compounds like this compound may modulate various biological pathways. The presence of the isoxazole ring is particularly noteworthy, as it has been associated with the inhibition of specific kinases involved in cancer progression and inflammation.

Inhibition of Receptor Kinases

Studies have shown that similar compounds can effectively inhibit receptor kinases, which play crucial roles in cellular signaling pathways. For instance, compounds derived from isoxazole structures have demonstrated selective inhibition against FLT3 (Fms-like tyrosine kinase 3), a target in certain leukemias . This suggests that this compound may exhibit similar inhibitory properties.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various biological targets. Table 1 summarizes the biological activities reported in recent studies.

Activity Target IC50 (µM) Reference
FLT3 InhibitionFLT3 Kinase0.05
Anti-inflammatory ActivityCOX-29.9
Antimicrobial ActivityVarious bacterial strains10 - 20

Case Studies and Research Findings

  • FLT3 Inhibition : A study identified a related compound as a potent inhibitor of FLT3, demonstrating an IC50 value of 0.05 µM . This highlights the potential of this compound in treating hematological malignancies.
  • Anti-inflammatory Properties : Another investigation into compounds with similar structures revealed significant anti-inflammatory effects through the inhibition of COX-2, with an IC50 value around 9.9 µM . This suggests that this compound could be beneficial in managing inflammatory diseases.
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various bacterial strains, showing effective inhibition at concentrations ranging from 10 to 20 µM . This positions it as a potential candidate for further development in antibiotic therapies.

常见问题

Q. What statistical approaches are appropriate for analyzing dose-response data with high variability?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Outlier Tests : Apply Grubbs’ test to exclude anomalous data points.
  • Error Propagation : Report confidence intervals for IC50_{50} values derived from triplicate experiments .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。